

Introduction: The Significance of the Chloroisoquinoline Scaffold

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Compound of Interest

Compound Name: *3-Chloroisoquinoline-7-carbaldehyde*

Cat. No.: *B1430390*

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The isoquinoline core is a "privileged scaffold" in medicinal chemistry, found in a multitude of natural products and pharmacologically active compounds. The introduction of a chlorine atom and a carbaldehyde group onto this scaffold at the 3- and 7-positions, respectively, creates a versatile bifunctional molecule. The aldehyde group serves as a reactive handle for a wide array of chemical transformations, enabling the construction of more complex molecular architectures. The chlorine atom, an electron-withdrawing group, modulates the electronic properties of the heterocyclic ring system, influencing both its reactivity and potential biological activity. This unique combination of functional groups makes **3-Chloroisoquinoline-7-carbaldehyde** a valuable building block for the synthesis of novel compounds with potential therapeutic applications.

Physicochemical and Spectroscopic Properties

While experimentally determined data for **3-Chloroisoquinoline-7-carbaldehyde** is scarce, we can predict its key properties based on known data for its isomers and related compounds.

Core Chemical Properties

Property	Predicted Value/Information	Source/Basis
Molecular Formula	C ₁₀ H ₆ ClNO	Based on chemical structure
Molecular Weight	191.61 g/mol	Based on chemical structure[1]
Physical State	Likely a solid at room temperature	Based on isomers and analogs[1]
Solubility	Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents.	General property of similar organic compounds
CAS Number	Not broadly available in public databases	

Predicted Spectroscopic Data

Direct spectroscopic data for **3-Chloroisoquinoline-7-carbaldehyde** is not widely published. The following predictions are based on the analysis of related structures, such as other chloroisoquinoline and chloroquinoline carbaldehydes.[1]

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring and a characteristic downfield singlet for the aldehyde proton.
 - Aldehyde Proton (CHO): Expected as a singlet in the δ 9-10 ppm region.[1]
 - Aromatic Protons: Complex splitting patterns are anticipated in the aromatic region (δ 7-9 ppm).[1]
- ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all ten carbon atoms.
 - Carbonyl Carbon (C=O): A signal is expected in the δ 190-200 ppm range.[1]
 - Aromatic Carbons: Signals will appear in the δ 120-150 ppm region.[1]

- Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the key functional groups.
 - C=O Stretch (Aldehyde): A strong absorption is anticipated around 1700 cm^{-1} .[\[1\]](#)
 - Aromatic C-H Stretch: Expected above 3000 cm^{-1} .[\[1\]](#)
 - C=C and C=N Stretch (Isoquinoline Ring): Vibrations in the $1400\text{-}1600\text{ cm}^{-1}$ region.[\[1\]](#)
 - C-Cl Stretch: A signal in the fingerprint region.[\[1\]](#)
- Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for a molecule containing one chlorine atom (M^+ and $M+2$ peaks in an approximate 3:1 ratio).[\[1\]](#)
The predicted monoisotopic mass is 191.0138 m/z .[\[1\]](#)

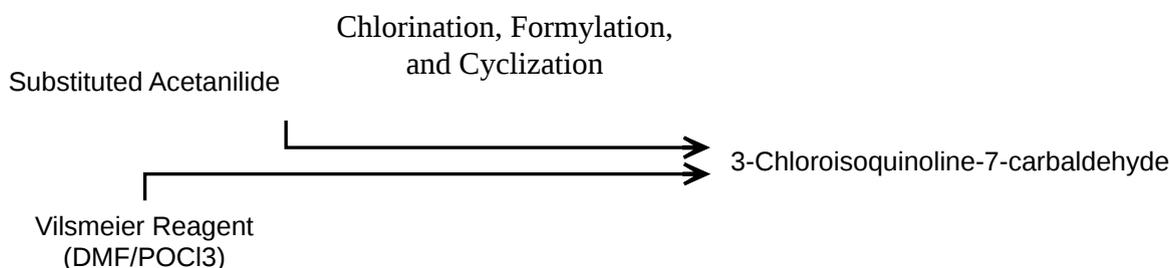
Synthesis and Mechanistic Insights

Detailed experimental protocols for the synthesis of **3-Chloroisoquinoline-7-carbaldehyde** are not readily available. However, a plausible and widely used synthetic route for analogous compounds is the Vilsmeier-Haack reaction.[\[2\]](#)[\[3\]](#)[\[4\]](#)

The Vilsmeier-Haack Reaction

This reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds. It typically involves the reaction of a substituted acetanilide or a similar precursor with the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl_3) and a formamide like N,N-dimethylformamide (DMF).[\[2\]](#)[\[4\]](#)

Reaction Scheme:



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Caption: General workflow for the synthesis via the Vilsmeier-Haack reaction.

Mechanistic Causality: The Vilsmeier-Haack reaction proceeds through an electrophilic aromatic substitution mechanism. The Vilsmeier reagent acts as the electrophile, attacking the electron-rich aromatic ring of the acetanilide precursor. This is followed by cyclization and subsequent hydrolysis to yield the final aldehyde product. The choice of a substituted acetanilide is crucial for directing the formylation to the desired position on the isoquinoline ring.

Generalized Synthetic Protocol

The following is a generalized, self-validating protocol based on procedures for similar compounds.[4] Researchers should optimize conditions for the specific synthesis of **3-Chloroisoquinoline-7-carbaldehyde**.

- **Vilsmeier Reagent Formation:** To a flask containing N,N-dimethylformamide (DMF), cooled in an ice bath, slowly add phosphorus oxychloride (POCl_3) dropwise with constant stirring. This exothermic reaction forms the Vilsmeier reagent.
- **Addition of Precursor:** Once the Vilsmeier reagent is formed, add the appropriate substituted acetanilide precursor portion-wise to the reaction mixture.
- **Reaction:** Heat the reaction mixture, typically between 60-90°C, for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, carefully pour the mixture onto crushed ice. This will hydrolyze the reaction intermediate and precipitate the crude product.
- **Purification:** Collect the precipitate by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent, such as ethyl acetate.

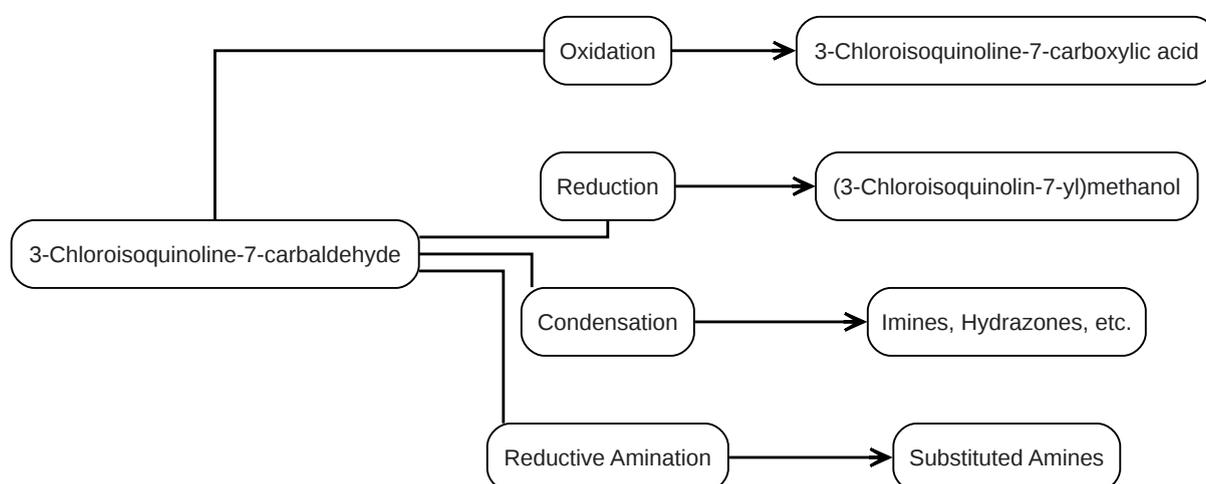
Chemical Reactivity and Synthetic Utility

The reactivity of **3-Chloroisoquinoline-7-carbaldehyde** is dominated by its two key functional groups: the aldehyde and the chloro substituent.

Reactions of the Aldehyde Group

The aldehyde group is a versatile functional handle that can undergo a variety of transformations, making it a valuable tool for synthetic chemists.

- **Oxidation:** The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-chloroisoquinoline-7-carboxylic acid.[5]
- **Reduction:** Reduction of the aldehyde yields the corresponding primary alcohol, (3-chloroisoquinolin-7-yl)methanol.[6]
- **Condensation Reactions:** The aldehyde can undergo condensation reactions with a variety of nucleophiles, such as amines, hydrazines, and active methylene compounds, to form imines, hydrazones, and other intermediates that can be used in further cyclization reactions.[6][7]
- **Reductive Amination:** This powerful reaction allows for the synthesis of amines from the aldehyde. The reaction proceeds through the in-situ formation of an imine, which is then reduced to the corresponding amine.[6]



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Caption: Key reactions of the aldehyde group.

Reactivity of the Chloro Group

The chlorine atom at the 3-position of the isoquinoline ring is generally stable but can be susceptible to nucleophilic substitution under specific conditions, allowing for further functionalization of the molecule.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for **3-Chloroisoquinoline-7-carbaldehyde** is not readily available, general precautions for handling halogenated aromatic aldehydes should be followed.

- Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.^{[8][9][10]}
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.^{[8][9]} Avoid contact with skin and eyes.^[10]
- Storage: Store in a cool, dry place away from heat and direct sunlight.^[8] Keep the container tightly sealed.^{[8][9]}
- Disposal: Dispose of in accordance with local, state, and federal regulations.^[9]

Conclusion

3-Chloroisoquinoline-7-carbaldehyde represents a promising and versatile building block for synthetic and medicinal chemistry. While direct experimental data is limited, this guide provides a comprehensive overview of its predicted properties, plausible synthetic routes, and expected reactivity based on sound chemical principles and data from analogous compounds. This information serves as a valuable resource for researchers looking to explore the potential of this and related molecules in the development of novel chemical entities.

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- [8](#)
- [9](#)
- [10](#)
- [11](#)
- [12](#)
- [5](#)
- [13](#)
- [14](#)
- [1](#)
- [2](#)
- [15](#)
- [3](#)
- [6](#)
- [16](#)
- [17](#)
- [18](#)
- [4](#)
- [19](#)
- [20](#)
- [7](#)

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